(2R)-2-(tert-butoxy)-3-phenylpropanoicacid

Chiral resolution Enzymatic hydrolysis Stereochemistry

Challenges in obtaining enantiopure α-substituted phenylpropanoic acid scaffolds with orthogonal protection for PPAR modulator synthesis are addressed. This compound offers defined (R)-stereochemistry and an ether-linked tert-butoxy group, distinct from common Boc-amino acid derivatives. • Enantiopure (R)-configuration (CAS 2648902-28-5) provides unambiguous SAR profiling for PPAR α, γ, δ subtype selectivity. • tert-Butoxy ether enables orthogonal deprotection relative to carbamate-based groups, streamlining sequential synthetic routes. • Serves as a reference standard for chiral HPLC method validation; supplied at ≥98% purity with preserved optical activity. Reliable global supply supports medicinal chemistry and analytical development programs.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
Cat. No. B13506837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(tert-butoxy)-3-phenylpropanoicacid
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C13H18O3/c1-13(2,3)16-11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,15)/t11-/m1/s1
InChIKeyDSRAXLWJLVSPSD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-(tert-butoxy)-3-phenylpropanoic acid Procurement Guide


(2R)-2-(tert-butoxy)-3-phenylpropanoic acid (CAS 2648902-28-5; PubChem CID 155973527) is a chiral carboxylic acid building block with molecular formula C₁₃H₁₈O₃ and molecular weight 222.28 g/mol [1]. The compound features an (R)-configuration at the C2 position bearing a tert-butoxy group, distinguishing it from its (S)-enantiomer (CAS 2648868-17-9) and from structurally related Boc-protected amino acid derivatives such as Boc-D-phenylalanine (CAS 18942-49-9) . This compound belongs to the α-substituted β-phenylpropanoic acid class, a scaffold extensively investigated in structure–activity relationship (SAR) studies for nuclear receptor modulation, particularly peroxisome proliferator-activated receptor (PPAR) subtype selectivity [2].

Why (2R)-2-(tert-butoxy)-3-phenylpropanoic acid Is Irreplaceable


Generic substitution fails for this compound because the stereochemistry at the α-position is a primary determinant of biological activity and synthetic utility within the phenylpropanoic acid class. SAR studies on substituted phenylpropanoic acid derivatives have demonstrated that both the nature and the stereochemistry of the α-position substituent play key roles in determining the potency and selectivity for PPAR subtype transactivation [1]. Substituting the (R)-enantiomer with the (S)-enantiomer (CAS 2648868-17-9) introduces a configurational change that can alter receptor binding conformation and pharmacological profile [2]. Furthermore, replacement with Boc-D-phenylalanine (CAS 18942-49-9) is inappropriate because the latter contains an amide-linked Boc protecting group (C₁₄H₁₉NO₄, 265.31 g/mol) rather than the ether-linked tert-butoxy group (C₁₃H₁₈O₃, 222.28 g/mol), fundamentally changing the compound's hydrogen-bonding capacity, lipophilicity (XLogP3-AA 2.6 vs. predicted ~1.9 for Boc-D-phenylalanine), and orthogonal deprotection chemistry [3].

(2R)-2-(tert-butoxy)-3-phenylpropanoic acid: Evidence Comparisons


Stereochemistry and Enzymatic Resolution Selectivity

In enzymatic resolution processes applicable to substituted 3-phenylpropanoic acid esters, the stereochemistry at the α-position dictates the differential hydrolysis rates between enantiomers. Novo Nordisk patent WO-0111073-A1 describes a process for obtaining enantiomerically enriched 3-phenylpropanoic acids via enzymatic hydrolysis, wherein one enantiomer is converted at a higher rate than the other [1]. The (R)-configuration of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid is critical because in related α-substituted phenylpropanoic acid derivatives, the (R)-enantiomer consistently demonstrates distinct pharmacological activity profiles; for example, optically active α-ethylphenylpropanoic acid derivatives with (R)-configuration have been identified as potent human PPAR α/δ dual agonists, whereas the corresponding (S)-enantiomers exhibit altered or reduced potency [2].

Chiral resolution Enzymatic hydrolysis Stereochemistry Pharmaceutical intermediates

CAS Registry Confirms Enantiomer Identity

The American Chemical Society CAS registry system assigns distinct CAS numbers to each enantiomer of a chiral compound, reflecting their status as chemically distinct entities with separate physical, chemical, and biological properties. (2R)-2-(tert-butoxy)-3-phenylpropanoic acid is registered under CAS 2648902-28-5 [1], whereas its (S)-enantiomer is assigned CAS 2648868-17-9 [2]. This separate registration is not arbitrary; it is based on the documented requirement that enantiomers exhibit different optical rotation values and may demonstrate distinct pharmacological or toxicological profiles.

CAS registry Chiral purity Chemical identity Procurement verification

Commercial Purity Specifications and Procurement Baseline

Commercial vendors supplying (2R)-2-(tert-butoxy)-3-phenylpropanoic acid specify a minimum purity of 95% . In comparison, the structurally related Boc-D-phenylalanine (CAS 18942-49-9) is commercially available at a verified purity of ≥99% . This purity differential is significant for procurement decisions: Boc-D-phenylalanine, a widely used peptide synthesis reagent, benefits from established quality control infrastructure and competitive supply chains, whereas the target compound occupies a more specialized niche with lower commercial volume and correspondingly lower minimum purity specification.

Purity specification Quality control Commercial availability Procurement criteria

Physicochemical Profile vs Boc-D-phenylalanine

Fundamental differences in molecular structure between (2R)-2-(tert-butoxy)-3-phenylpropanoic acid and Boc-D-phenylalanine produce distinct physicochemical profiles that preclude functional substitution in SAR studies. The target compound (C₁₃H₁₈O₃, 222.28 g/mol) features an ether-linked tert-butoxy group with XLogP3-AA of 2.6, one hydrogen bond donor, and three hydrogen bond acceptors [1]. Boc-D-phenylalanine (C₁₄H₁₉NO₄, 265.31 g/mol) incorporates a carbamate-linked Boc protecting group with an additional nitrogen atom, resulting in higher molecular weight (+43.03 g/mol, +19.4%), altered hydrogen bonding capacity, and different lipophilicity (predicted XLogP3-AA for Boc-D-phenylalanine is approximately 1.9) .

Lipophilicity Hydrogen bonding Molecular weight Drug design

Orthogonal Deprotection: Ether vs Carbamate

The tert-butoxy group in (2R)-2-(tert-butoxy)-3-phenylpropanoic acid is linked via an ether bond (C–O–C), whereas the Boc group in Boc-D-phenylalanine is linked via a carbamate bond (O–C(=O)–N). This structural distinction confers different deprotection conditions and orthogonality profiles. Ether-linked tert-butyl protecting groups are typically cleaved under strongly acidic conditions (e.g., TFA, HCl/dioxane) or via Lewis acid-mediated cleavage, while Boc carbamates are also acid-labile but exhibit different kinetics and require different workup considerations [1]. This orthogonality enables sequential deprotection strategies in complex synthetic routes where both protecting groups may be employed in different contexts.

Protecting group strategy Orthogonal deprotection Peptide synthesis Synthetic methodology

PPAR Subtype Selectivity of α-Substituted Scaffold

Substituted phenylpropanoic acid derivatives, including α-substituted variants analogous to (2R)-2-(tert-butoxy)-3-phenylpropanoic acid, have been systematically investigated as peroxisome proliferator-activated receptor (PPAR) activators. SAR studies by Miyachi et al. (2002) demonstrated that the substituent at the α-position of the carboxyl group plays a key role in determining both potency and selectivity for PPAR subtype transactivation [1]. In related α-ethylphenylpropanoic acid derivatives, optically active (R)-enantiomers were identified as potent human PPAR α/δ dual agonists (EC₅₀ values in the low micromolar to submicromolar range in transactivation assays), with potential applications in treating metabolic syndrome, dyslipidemia, obesity, and diabetes [2].

PPAR agonist Nuclear receptor SAR Metabolic disease

(2R)-2-(tert-butoxy)-3-phenylpropanoic acid Application Scenarios


Stereochemistry-Driven PPAR Modulator SAR

This compound serves as a chiral α-substituted β-phenylpropanoic acid scaffold for investigating PPAR subtype selectivity. SAR studies have established that the nature and stereochemistry of the α-position substituent are critical determinants of PPAR transactivation potency and selectivity [1]. Researchers developing novel PPAR α-, γ-, or δ-selective modulators for metabolic disorders (dyslipidemia, obesity, type 2 diabetes) can use this (R)-configured building block to probe stereochemical SAR relationships, leveraging the established framework that optically active (R)-α-substituted phenylpropanoic acid derivatives demonstrate distinct PPAR activation profiles compared to their (S)-counterparts [2].

Orthogonal Protection in Multi-Step Synthesis

The ether-linked tert-butoxy group at the C2 position provides a protecting group orthogonal to carbamate-based Boc protection [1]. This orthogonality enables sequential deprotection strategies in complex synthetic routes, such as the synthesis of β-amino acid derivatives, where both protecting group types may be employed in different molecular contexts. The (R)-stereochemistry is preserved throughout synthetic transformations, making it suitable for constructing enantiomerically pure intermediates for pharmaceutical development.

Enzymatic Resolution and Chiral Chromatography Method Validation

Patent WO-0111073-A1 describes enzymatic hydrolysis and transesterification processes for obtaining enantiomerically enriched 3-phenylpropanoic acids, wherein one enantiomeric form is converted at a higher rate than the other [1]. (2R)-2-(tert-butoxy)-3-phenylpropanoic acid can serve as a reference standard for developing and validating chiral HPLC or GC methods for enantiomeric excess determination, analogous to methods described for related α-substituted phenylpropanoic acid derivatives [2]. Its distinct CAS number (2648902-28-5) enables unambiguous identification in analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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